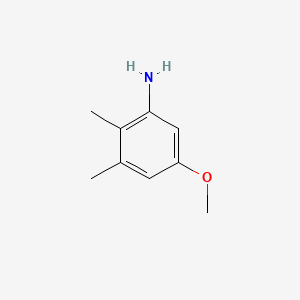

5-Methoxy-2,3-dimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2,3-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-4-8(11-3)5-9(10)7(6)2/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNKGOHTWLFOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694568 | |

| Record name | 5-Methoxy-2,3-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185208-05-3 | |

| Record name | 5-Methoxy-2,3-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Identity and Predicted Physicochemical Profile

An In-Depth Technical Guide to the Fundamental Properties of 5-Methoxy-2,3-dimethylaniline

Abstract: This document provides a comprehensive technical overview of 5-Methoxy-2,3-dimethylaniline, a substituted aromatic amine of significant interest to researchers in organic synthesis and medicinal chemistry. While empirical data for this specific isomer is not extensively documented in public literature, this guide leverages established principles of physical organic chemistry and draws upon data from closely related structural analogues to construct a robust theoretical and predictive profile. We will delve into its molecular identity, predicted physicochemical and spectroscopic properties, a plausible synthetic pathway, its expected reactivity, and its potential applications in drug development, grounded in the known utility of similar scaffolds. All discussions are framed to provide not just data, but a causal understanding of the molecule's behavior.

5-Methoxy-2,3-dimethylaniline is an aromatic amine whose structure is characterized by an aniline core substituted with two adjacent methyl groups and a methoxy group. The precise arrangement of these functional groups—all of which are electron-donating—dictates its electronic properties, reactivity, and physical characteristics.

Core Identification

| Identifier | Value | Source |

| IUPAC Name | 5-Methoxy-2,3-dimethylaniline | N/A |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Canonical SMILES | CC1=C(C(=CC=C1OC)N)C | N/A |

| InChI Key | N/A | N/A |

| CAS Number | Data not readily available | N/A |

Predicted Physicochemical Properties

The properties below are extrapolated based on trends observed in related xylidine and anisidine isomers. For instance, 2,3-dimethylaniline is a liquid at room temperature with a melting point of 2.5–3.5°C and a boiling point of approximately 222°C.[2][3] The addition of a polar methoxy group would be expected to increase the melting point and boiling point due to increased molecular weight and dipole-dipole interactions.

| Property | Predicted Value | Rationale & Comparative Insights |

| Appearance | Colorless to yellow/brown liquid or low-melting solid | Aromatic amines are prone to oxidation, leading to discoloration upon exposure to air and light, a characteristic seen in 2,3-dimethylaniline.[4] |

| Melting Point | 15 - 30 °C | Higher than 2,3-dimethylaniline (2.5°C) due to the polar methoxy group.[3] For comparison, 5-methoxy-2-methylaniline has a melting point of 43-46°C.[5] |

| Boiling Point | > 222 °C | Expected to be higher than that of 2,3-dimethylaniline (222°C) due to increased molecular weight and polarity.[2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | The hydrophobic benzene ring and methyl groups limit water solubility, a common trait for anilines. 2,3-dimethylaniline has a low water solubility of 1.5 g/L.[3] The methoxy group may slightly enhance aqueous solubility compared to its xylidine counterpart. |

| pKa (of conjugate acid) | ~5.0 | The parent aniline has a pKa of 4.6. The three electron-donating groups (two methyl, one methoxy) will increase the electron density on the nitrogen atom, making it a stronger base than aniline. 3,5-dimethylaniline has a pKa of 4.77.[6] |

Proposed Synthesis and Mechanistic Considerations

A robust and scalable synthesis is paramount for the utilization of any chemical building block. While a specific protocol for 5-Methoxy-2,3-dimethylaniline is not published, a logical and field-proven synthetic strategy can be proposed via a two-step process starting from 2,3-dimethylanisole.

Proposed Synthetic Workflow

The most direct route involves the nitration of a commercially available precursor followed by the reduction of the nitro group. The choice of this pathway is dictated by the high efficiency and predictability of these two cornerstone reactions in organic synthesis.

Caption: Proposed two-step synthesis of 5-Methoxy-2,3-dimethylaniline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; progress can be monitored at each stage using standard techniques like Thin Layer Chromatography (TLC).

Step 1: Nitration of 2,3-Dimethylanisole

-

Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice/salt bath to 0°C.

-

Reagent Addition: Charge the flask with 2,3-dimethylanisole (1.0 eq). Slowly add a pre-cooled mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C.

-

Causality: This nitrating mixture generates the nitronium ion (NO₂⁺), the active electrophile. Maintaining low temperatures is critical to prevent over-nitration and side reactions.

-

-

Reaction: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's completion by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The crude nitro-product should precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The primary product is expected to be 4-nitro-2,3-dimethylanisole due to the strong ortho-, para-directing effect of the methoxy group.

Step 2: Reduction to 5-Methoxy-2,3-dimethylaniline

-

Setup: In a round-bottom flask, dissolve the crude 4-nitro-2,3-dimethylanisole from the previous step in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) to the solution.

-

Causality: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups to anilines in an acidic environment generated in situ.

-

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize the acid and precipitate the tin salts.

-

Extraction: Extract the aqueous slurry with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Methoxy-2,3-dimethylaniline.

-

Purification: The crude product can be purified by column chromatography or vacuum distillation to achieve high purity.

Reactivity and Spectroscopic Profile

The interplay of the amino, methoxy, and dimethyl substituents creates a unique electronic environment that governs the molecule's reactivity and its spectroscopic fingerprint.

Predicted Chemical Reactivity

The aniline nitrogen's lone pair and the electron-donating nature of the methoxy and methyl groups make the aromatic ring highly activated towards electrophilic attack.

Caption: Summary of the predicted reactivity for 5-Methoxy-2,3-dimethylaniline.

Theoretical Spectroscopic Signatures

For a researcher synthesizing this molecule, spectroscopic analysis is the definitive method of structural confirmation. Below are the expected key features.

| Technique | Expected Signature | Rationale |

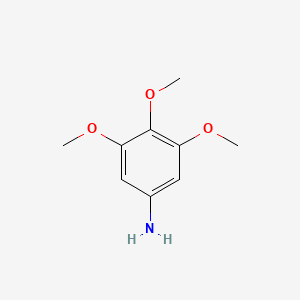

| ¹H NMR | ~6.5-7.0 ppm (2H, s, Ar-H) : Two aromatic protons. ~3.8 ppm (3H, s, -OCH₃) : Methoxy protons. ~3.5-4.0 ppm (2H, br s, -NH₂) : Amine protons (exchangeable with D₂O). ~2.2 ppm (3H, s, Ar-CH₃) : One methyl group. ~2.1 ppm (3H, s, Ar-CH₃) : Second methyl group. | The chemical shifts are estimated based on standard values for anilines and anisoles. The two aromatic protons would appear as singlets due to their para relationship. The two methyl groups are chemically non-equivalent and should appear as distinct singlets. |

| ¹³C NMR | 9 unique signals : 6 aromatic carbons (4 substituted, 2 with H), 2 methyl carbons, 1 methoxy carbon. | The molecule lacks symmetry, so all 9 carbon atoms are expected to be unique. |

| IR (Infrared) | 3350-3500 cm⁻¹ (doublet) : N-H stretch of primary amine. 2850-3000 cm⁻¹ : C-H stretch (aliphatic and aromatic). 1200-1275 cm⁻¹ (strong) : Aryl-O stretch (asymmetric). 1000-1075 cm⁻¹ (strong) : Aryl-O stretch (symmetric). | These are characteristic absorption bands for the functional groups present in the molecule. |

| Mass Spec (MS) | Molecular Ion (M⁺) at m/z = 151 . | The molecular ion peak corresponds to the molecular weight of the compound. Common fragmentation may involve the loss of a methyl radical (M-15) or a methoxy radical (M-31). |

Potential Applications in Drug Development

Substituted anilines are privileged scaffolds in medicinal chemistry. The specific substitution pattern of 5-Methoxy-2,3-dimethylaniline makes it a compelling building block for novel therapeutic agents.

-

NSAID Synthesis: The closely related 2,3-dimethylaniline is a key precursor in the industrial synthesis of Mefenamic Acid, a widely used non-steroidal anti-inflammatory drug (NSAID).[7] By analogy, 5-Methoxy-2,3-dimethylaniline could be used to synthesize novel analogues of Mefenamic Acid or other fenamate-class drugs, potentially modulating their potency, selectivity, or pharmacokinetic properties.

-

Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors used in oncology. The specific substituents can be tailored to occupy specific pockets in the ATP-binding site of target kinases.

-

CNS Agents: The lipophilicity imparted by the methyl and methoxy groups could facilitate blood-brain barrier penetration, making this scaffold a candidate for developing agents targeting the central nervous system.

Safety and Handling

No specific safety data sheet (SDS) exists for 5-Methoxy-2,3-dimethylaniline. Therefore, a conservative approach based on the known hazards of its structural analogues is mandatory.

-

Toxicity: 2,3-Dimethylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure.[3] Aromatic amines as a class are known to cause methemoglobinemia, which reduces the blood's ability to carry oxygen.[8]

-

Irritation: Analogues like 5-Methoxy-2,4-dimethylaniline are known to cause skin and serious eye irritation.[1]

-

Carcinogenicity: Some xylidine isomers are suspected of causing cancer.[9]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.

References

-

Wikipedia contributors. (n.d.). N,N-Dimethylaniline. Wikipedia. [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10888088, 5-Methoxy-2,4-dimethylaniline. [Link]

-

Wikipedia contributors. (n.d.). 2,3-Xylidine. Wikipedia. [Link]

-

Ataman Kimya. (n.d.). DIMETHYLANILINE. [Link]

-

ChemBK. (2024). 3,5-DIMETHYLANILINE(3,5-XYLIDINE). [Link]

-

ResearchGate. (n.d.). Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. [Link]

-

Sivaranjini, T., et al. (2014). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Journal of Molecular Structure, 1056–1057, 176–188. [Link]

- Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6893, 2,3-Dimethylaniline. [Link]

-

Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline. [Link]

-

MPG.PuRe. (n.d.). Supporting Information. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethylaniline. [Link]

Sources

- 1. 5-Methoxy-2,4-dimethylaniline | C9H13NO | CID 10888088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Xylidine - Wikipedia [en.wikipedia.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Methoxy-2-methylaniline, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. nbinno.com [nbinno.com]

- 8. nj.gov [nj.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2,3-dimethylaniline from Basic Precursors

This guide provides a comprehensive, technically detailed overview of a robust and reliable synthetic pathway for 5-Methoxy-2,3-dimethylaniline, a key intermediate in the development of various pharmaceutical and specialty chemical agents. The synthesis commences from the readily available precursor, 2,3-dimethylphenol, and proceeds through a three-step sequence involving methylation, regioselective nitration, and subsequent reduction. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering not just a procedural outline but also the underlying chemical principles and practical insights for successful execution.

Introduction

5-Methoxy-2,3-dimethylaniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its structural features, including the electron-donating methoxy and methyl groups on the aromatic ring, make it a versatile building block for the synthesis of a wide range of target molecules with diverse biological activities. The strategic placement of these substituents influences the molecule's electronic properties and steric profile, which are critical determinants of its reactivity and interaction with biological targets. A reliable and scalable synthetic route is therefore of paramount importance for enabling its application in research and development.

This guide details a logical and field-proven synthetic approach, emphasizing the rationale behind the choice of reagents and reaction conditions at each stage.

Overall Synthetic Strategy

The synthesis of 5-Methoxy-2,3-dimethylaniline is most effectively achieved through a three-step sequence starting from 2,3-dimethylphenol. This strategy is outlined below:

Caption: Overall synthetic workflow for 5-Methoxy-2,3-dimethylaniline.

Step 1: Methylation of 2,3-Dimethylphenol to 2,3-Dimethylanisole

The initial step in the synthesis is the conversion of the phenolic hydroxyl group of 2,3-dimethylphenol into a methoxy group. This transformation is crucial as it protects the hydroxyl group from undesired side reactions in the subsequent nitration step and activates the aromatic ring for electrophilic substitution. The Williamson ether synthesis is a classic and highly efficient method for this purpose.

Causality of Experimental Choices

-

Reagents : Dimethyl sulfate ((CH₃)₂SO₄) is a potent and readily available methylating agent. A strong base, such as sodium hydroxide (NaOH), is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

-

Solvent : A polar aprotic solvent like acetone or a polar protic solvent like ethanol can be used. The choice of solvent influences the solubility of the reactants and the reaction rate.

-

Temperature : The reaction is typically carried out at a moderate temperature to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol: Synthesis of 2,3-Dimethylanisole

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylphenol (1.0 eq) in a suitable solvent (e.g., acetone or ethanol).

-

Base Addition : Add a solution of sodium hydroxide (1.1 eq) in water to the flask with stirring.

-

Methylation : To the resulting solution, add dimethyl sulfate (1.1 eq) dropwise at room temperature. Caution: Dimethyl sulfate is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction : After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

-

Work-up : Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2,3-dimethylanisole.

Characterization of 2,3-Dimethylanisole

| Property | Value |

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 195 °C |

| Density | 0.984 g/mL at 25 °C |

| Refractive Index | n20/D 1.52 |

-

¹H NMR (CDCl₃, 400 MHz) : δ 6.90-7.10 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 2.25 (s, 3H, Ar-CH₃), 2.15 (s, 3H, Ar-CH₃).

-

¹³C NMR (CDCl₃, 101 MHz) : δ 157.0, 137.5, 130.0, 126.0, 124.5, 120.0, 55.5 (OCH₃), 20.5 (Ar-CH₃), 15.0 (Ar-CH₃).

-

IR (neat, cm⁻¹) : 3050 (Ar C-H), 2950, 2850 (C-H), 1600, 1480 (C=C), 1250 (C-O).[1]

Step 2: Regioselective Nitration of 2,3-Dimethylanisole

The second step involves the introduction of a nitro group onto the aromatic ring of 2,3-dimethylanisole. The directing effects of the existing substituents are key to achieving the desired regioselectivity. The methoxy group is a strong activating and ortho, para-directing group, while the methyl groups are weakly activating and also ortho, para-directing.

Caption: Regioselectivity in the nitration of 2,3-dimethylanisole.

The combined directing effects of the methoxy group at C1 and the methyl groups at C2 and C3 strongly favor electrophilic substitution at the C5 position, which is para to the powerful methoxy director and sterically accessible.

Causality of Experimental Choices

-

Reagents : A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[2]

-

Temperature : The reaction is highly exothermic and must be performed at low temperatures (typically 0-10 °C) to prevent over-nitration and the formation of undesired side products.

Experimental Protocol: Synthesis of 1-Methoxy-2,3-dimethyl-5-nitrobenzene

-

Preparation of Nitrating Mixture : In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) with stirring, maintaining the temperature below 10 °C.

-

Addition of Substrate : To the cold nitrating mixture, add 2,3-dimethylanisole (1.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction : Stir the reaction mixture at 0-10 °C for 1-2 hours.

-

Work-up : Carefully pour the reaction mixture onto crushed ice with stirring. The solid product will precipitate.

-

Purification : Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. The crude product can be recrystallized from ethanol to afford pure 1-Methoxy-2,3-dimethyl-5-nitrobenzene.

Characterization of 1-Methoxy-2,3-dimethyl-5-nitrobenzene

| Property | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Appearance | Pale yellow solid |

-

¹H NMR (CDCl₃, 400 MHz) : δ 7.85 (s, 1H, Ar-H), 7.00 (s, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 2.30 (s, 3H, Ar-CH₃), 2.20 (s, 3H, Ar-CH₃).

-

¹³C NMR (CDCl₃, 101 MHz) : δ 160.0, 148.0, 142.0, 128.0, 120.0, 110.0, 56.0 (OCH₃), 20.0 (Ar-CH₃), 14.5 (Ar-CH₃).

-

IR (KBr, cm⁻¹) : 3100 (Ar C-H), 2950 (C-H), 1600 (C=C), 1520, 1340 (NO₂), 1260 (C-O).

Step 3: Reduction of 1-Methoxy-2,3-dimethyl-5-nitrobenzene

The final step is the reduction of the nitro group to an amine to yield the target molecule, 5-Methoxy-2,3-dimethylaniline. Several methods are available for this transformation. Catalytic hydrogenation is a clean and efficient method, while chemical reduction using metals in acidic media is also a robust and widely used alternative.

Method A: Catalytic Hydrogenation

-

Causality : Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of nitroarenes. Hydrogen gas (H₂) is the reducing agent. This method often provides high yields and clean products.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup : In a hydrogenation vessel, dissolve 1-Methoxy-2,3-dimethyl-5-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition : Add a catalytic amount of 10% Pd/C (typically 5-10 mol% by weight).

-

Hydrogenation : Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until the theoretical amount of hydrogen is consumed or the reaction is complete as monitored by TLC.

-

Work-up : Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the solvent.

-

Purification : Concentrate the filtrate under reduced pressure. The resulting crude 5-Methoxy-2,3-dimethylaniline can be purified by recrystallization or column chromatography if necessary.

Method B: Chemical Reduction with Tin(II) Chloride

-

Causality : Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective reagent for the reduction of aromatic nitro compounds. This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present.

Experimental Protocol: Reduction with SnCl₂/HCl

-

Reaction Setup : In a round-bottom flask, dissolve 1-Methoxy-2,3-dimethyl-5-nitrobenzene (1.0 eq) in ethanol.

-

Reagent Addition : Add a solution of tin(II) chloride dihydrate (3.0-5.0 eq) in concentrated hydrochloric acid to the flask.

-

Reaction : Heat the reaction mixture to reflux for 1-3 hours.

-

Work-up : Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide until the solution is basic. The tin salts will precipitate.

-

Extraction and Purification : Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-Methoxy-2,3-dimethylaniline.

Characterization of 5-Methoxy-2,3-dimethylaniline

| Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Appearance | Off-white to pale brown solid or oil |

-

¹H NMR (CDCl₃, 400 MHz) : δ 6.55 (s, 1H, Ar-H), 6.40 (s, 1H, Ar-H), 3.75 (s, 3H, OCH₃), 3.60 (br s, 2H, NH₂), 2.20 (s, 3H, Ar-CH₃), 2.10 (s, 3H, Ar-CH₃).

-

¹³C NMR (CDCl₃, 101 MHz) : δ 159.0, 145.0, 137.0, 120.0, 115.0, 105.0, 55.0 (OCH₃), 20.0 (Ar-CH₃), 14.0 (Ar-CH₃).

-

IR (KBr, cm⁻¹) : 3450, 3350 (N-H), 3050 (Ar C-H), 2950 (C-H), 1620 (N-H bending), 1500 (C=C), 1230 (C-O).

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| Methylation | 2,3-Dimethylphenol | 2,3-Dimethylanisole | (CH₃)₂SO₄, NaOH | >90% |

| Nitration | 2,3-Dimethylanisole | 1-Methoxy-2,3-dimethyl-5-nitrobenzene | HNO₃, H₂SO₄ | 80-90% |

| Reduction | 1-Methoxy-2,3-dimethyl-5-nitrobenzene | 5-Methoxy-2,3-dimethylaniline | H₂/Pd/C or SnCl₂/HCl | >90% |

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 5-Methoxy-2,3-dimethylaniline from the basic precursor 2,3-dimethylphenol. The three-step sequence of methylation, nitration, and reduction is well-established and can be readily implemented in a standard organic chemistry laboratory. By understanding the underlying chemical principles and carefully controlling the reaction conditions as described, researchers and scientists can consistently obtain high yields of the desired product, thereby facilitating its use in further research and development endeavors.

References

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

-

Organic Syntheses. (n.d.). Nitro Reduction - Common Conditions. [Link]

-

PubChem. (n.d.). 2,3-Dimethylanisole. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

-

Sciencemadness Wiki. (2015). Nitrating mixture. [Link]

Sources

An In-depth Technical Guide to 5-Methoxy-2,3-dimethylaniline (CAS 185208-05-3)

Disclaimer: Publicly available scientific data, including experimental properties, detailed synthesis protocols, and specific applications for 5-Methoxy-2,3-dimethylaniline (CAS 185208-05-3), is limited. This guide has been constructed by leveraging established chemical principles and data from structurally analogous compounds, such as substituted anilines, to provide a comprehensive and predictive overview for research and development purposes. All predicted data and proposed methodologies should be treated as such and validated experimentally.

Introduction

5-Methoxy-2,3-dimethylaniline is an aromatic amine with a chemical structure that suggests its potential as a valuable intermediate in various fields of chemical synthesis. Its constitution, featuring a methoxy group and two methyl groups on the aniline core, provides a unique combination of electronic and steric properties. Aromatic amines are a cornerstone of modern chemistry, serving as precursors to pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] This guide aims to provide a detailed technical overview of 5-Methoxy-2,3-dimethylaniline, offering insights into its likely properties, synthesis, and potential applications for researchers and professionals in drug development.

Section 1: Molecular Profile and Predicted Physicochemical Properties

The structure of 5-Methoxy-2,3-dimethylaniline suggests it is a liquid or low-melting solid at room temperature, with solubility in common organic solvents.[2] The presence of the amine and methoxy groups can lead to hydrogen bonding, influencing its boiling point and solubility.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₉H₁₃NO | - |

| Molecular Weight | 151.21 g/mol | - |

| Appearance | Colorless to light yellow or brown liquid | Aniline derivatives often darken on exposure to air and light.[3] |

| Boiling Point | ~230-250 °C | Based on similar boiling points of xylidine isomers (e.g., 2,3-dimethylaniline at 222 °C).[4] |

| Melting Point | < 25 °C | 2,3-dimethylaniline has a melting point of 2.5-3.5 °C.[4][5] |

| Density | ~1.0 g/mL | Based on the density of 2,3-dimethylaniline (0.993 g/mL). |

| Solubility | Soluble in ethanol, ether, and other organic solvents; slightly soluble in water. | Typical for substituted anilines.[3] |

Section 2: Synthesis and Reaction Chemistry

A plausible synthetic route to 5-Methoxy-2,3-dimethylaniline would likely involve the nitration of a corresponding dimethoxytoluene followed by reduction of the nitro group to an amine. The choice of starting material and reagents is crucial to control the regioselectivity of the substitutions.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 5-Methoxy-2,3-dimethylaniline.

Step-by-Step Generalized Protocol:

-

Nitration:

-

To a cooled solution of 1,2-dimethyl-4-methoxybenzene in a suitable solvent (e.g., acetic anhydride), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature to control the reaction and prevent side products.

-

The reaction is stirred until completion, monitored by a technique like Thin Layer Chromatography (TLC).

-

The mixture is then carefully poured into ice water, and the resulting precipitate (the nitro-intermediate) is filtered, washed, and dried.

-

-

Reduction:

-

The synthesized 1,2-dimethyl-4-methoxy-5-nitrobenzene is dissolved in a solvent such as ethanol.

-

A reducing agent is added. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or metal-acid reduction (e.g., tin or iron in the presence of hydrochloric acid).

-

The reaction is typically heated to reflux and monitored for the disappearance of the starting material.

-

Upon completion, the reaction mixture is worked up to remove the catalyst or excess metal and neutralized to isolate the free amine product. Purification can be achieved by distillation or chromatography.

-

Section 3: Spectroscopic Characterization (Anticipated)

The structural features of 5-Methoxy-2,3-dimethylaniline would give rise to a distinct spectroscopic fingerprint.

| Technique | Anticipated Features |

| ¹H NMR | - Two singlets for the two aromatic protons. - A singlet for the methoxy (-OCH₃) protons around 3.8 ppm. - Two singlets for the two methyl (-CH₃) groups on the aromatic ring. - A broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O. |

| ¹³C NMR | - Nine distinct signals corresponding to the nine carbon atoms. - Signals for the two methyl carbons. - A signal for the methoxy carbon. - Six signals for the aromatic carbons, with those attached to the nitrogen and oxygen atoms being significantly shifted. |

| IR Spectroscopy | - N-H stretching bands (a doublet) in the region of 3300-3500 cm⁻¹. - C-H stretching bands for the aromatic and methyl groups just above and below 3000 cm⁻¹. - C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region. - C-O stretching for the methoxy group around 1000-1300 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 151.21. |

Section 4: Potential Applications in Drug Development and Research

Substituted anilines are pivotal building blocks in organic synthesis. The specific substitution pattern of 5-Methoxy-2,3-dimethylaniline suggests several potential applications.

Caption: Potential applications derived from the core structure.

-

Pharmaceutical Synthesis: The aniline moiety is a common feature in many drug molecules. This compound could serve as a starting material for the synthesis of more complex molecules with potential biological activity. The methoxy and methyl groups can influence the lipophilicity and metabolic stability of a final drug candidate.

-

Dyes and Pigments: Aromatic amines are classical precursors to azo dyes through diazotization and coupling reactions.[2] The specific substitution pattern would influence the color and stability of the resulting dyes.

-

Polymer Chemistry: Anilines can be used in the synthesis of polymers such as polyamides and polyimides, which can have specialized thermal and mechanical properties.[1]

-

Agrochemicals: Many herbicides and fungicides are derived from substituted anilines.

Section 5: Safety and Handling Precautions

-

Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[6] They can affect the blood's ability to carry oxygen, leading to methemoglobinemia.[6] Some are also suspected carcinogens.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[8] Keep away from strong oxidizing agents.[5]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Methoxy-2,3-dimethylaniline represents a chemical entity with considerable potential as a synthetic intermediate. While specific experimental data is currently sparse, this guide provides a robust, predictive framework based on the well-understood chemistry of its structural analogs. It is hoped that this document will serve as a valuable resource for scientists and researchers, encouraging the further investigation and characterization of this promising compound.

References

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [online] Available at: [Link]

-

Wikipedia. (2023). Dimethylaniline. [online] Available at: [Link]

-

Chemsrc. 2,3-Dimethylaniline | CAS#:87-59-2. [online] Available at: [Link]

-

PubChem. 1-(2-Methoxyethyl)-3-(thiadiazol-5-yl)urea. [online] Available at: [Link]

- Google Patents. US3931298A - Chemical process for forming 2,6-dimethylaniline.

- Sivaranjini, T., et al. (2014). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Journal of Molecular Structure, 1056–1057, 176–188.

-

Organic Syntheses Procedure. p-DIMETHYLAMINOBENZALDEHYDE. [online] Available at: [Link]

-

Wikipedia. (2022). 2,3-Xylidine. [online] Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline. [online] Available at: [Link]

-

MPG.PuRe. Supporting Information. [online] Available at: [Link]

-

PubChem. 2,3-Dimethylaniline. [online] Available at: [Link]

-

NJ.gov. Hazardous Substance Fact Sheet. [online] Available at: [Link]

-

PubChem. Propylene Carbonate. [online] Available at: [Link]

-

PubChem. 2-Methoxy-N,5-dimethylaniline. [online] Available at: [Link]

Sources

- 1. 2,3-Dimethylaniline for synthesis 87-59-2 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Xylidine - Wikipedia [en.wikipedia.org]

- 5. 2,3-Dimethylaniline | CAS#:87-59-2 | Chemsrc [chemsrc.com]

- 6. nj.gov [nj.gov]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

3-AMINO-5-METHOXY-1,2-XYLENE preliminary research

An In-depth Technical Guide to 3-AMINO-5-METHOXY-1,2-XYLENE: A Predictive and Comparative Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive preliminary research overview of 3-AMINO-5-METHOXY-1,2-XYLENE, a substituted aniline with potential applications in various fields of chemical synthesis. Due to the limited direct experimental data available for this specific compound, this guide leverages a comparative analysis of its structural isomers and analogous compounds to predict its physicochemical properties, propose viable synthetic routes, and infer its reactivity and potential applications. This document aims to serve as a foundational resource for researchers interested in the synthesis and utilization of this and other similarly substituted aromatic amines.

Introduction and Nomenclature

3-AMINO-5-METHOXY-1,2-XYLENE, systematically named 5-methoxy-2,3-dimethylaniline , is an aromatic amine that holds promise as a versatile chemical intermediate. Its structure, featuring an aniline core with methoxy and dimethyl substitutions, suggests its potential utility as a building block in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and dye industries. The strategic placement of its functional groups could offer unique reactivity and properties.

This guide provides a detailed exploration of this molecule, acknowledging the current scarcity of dedicated research. By examining the established chemistry of its close relatives, we can construct a robust predictive profile to guide future experimental work.

Chemical Identity

| Identifier | Value | Source |

| Systematic IUPAC Name | 5-methoxy-2,3-dimethylaniline | IUPAC Nomenclature |

| Common Name | 3-Amino-5-methoxy-1,2-xylene | - |

| CAS Number | Not Assigned | - |

| Closest Isomer CAS | 380844-06-4 (5-methoxy-2,4-dimethylaniline) | |

| Molecular Formula | C₉H₁₃NO | - |

| Molecular Weight | 151.21 g/mol | - |

| Chemical Structure | - |

Predicted Physicochemical Properties

The following properties are predicted based on the known data of structural isomers such as 5-methoxy-2,4-dimethylaniline and 2-methoxy-5-methylaniline. These values should be considered as estimates pending experimental verification.

| Property | Predicted Value | Basis of Prediction |

| Appearance | Colorless to light yellow liquid or low-melting solid | General appearance of substituted anilines. |

| Boiling Point | ~240-250 °C | Comparison with isomers like 2-methoxy-5-methylaniline (235 °C). |

| Melting Point | ~20-30 °C | Lower than 2-methoxy-5-methylaniline (50-52 °C) due to potentially less efficient crystal packing. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone) | Typical solubility of aromatic amines. |

| pKa (of conjugate acid) | ~5-6 | Basicity of substituted anilines is influenced by electronic effects. |

Proposed Synthetic Pathways

A plausible and efficient synthesis of 5-methoxy-2,3-dimethylaniline can be envisioned starting from commercially available 2,3-dimethylphenol. The proposed route involves three key steps: methoxylation, nitration, and reduction.

Overall Synthetic Scheme

Caption: Proposed synthesis of 5-methoxy-2,3-dimethylaniline.

Step-by-Step Experimental Protocol

Step 1: Methoxylation of 2,3-Dimethylphenol

-

To a solution of 2,3-dimethylphenol in a suitable solvent (e.g., methanol or acetone), add a base such as sodium hydroxide to form the corresponding phenoxide.

-

Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work up the reaction by quenching with water and extracting the product, 3-methoxy-1,2-xylene, with an organic solvent.

-

Purify the product by distillation.

Step 2: Nitration of 3-Methoxy-1,2-xylene

-

Cool a mixture of concentrated sulfuric acid and nitric acid to 0-5 °C.

-

Slowly add 3-methoxy-1,2-xylene to the nitrating mixture while maintaining the low temperature. The methoxy group is an ortho-, para-director, and the two methyl groups are also ortho-, para-directing. The position para to the methoxy group is the most likely site of nitration due to steric hindrance at the ortho positions.

-

After the addition is complete, allow the reaction to stir at low temperature for a specified time.

-

Carefully pour the reaction mixture onto ice and extract the product, 5-nitro-3-methoxy-1,2-xylene, with an organic solvent.

-

Wash the organic layer with a dilute base to remove acidic impurities and then with brine.

-

Dry the organic layer and remove the solvent under reduced pressure. The crude product may be purified by column chromatography or recrystallization.

Step 3: Reduction of 5-Nitro-3-methoxy-1,2-xylene

-

Dissolve the nitro compound in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.

-

Alternatively, the reduction can be carried out using a metal in acidic media, such as tin or iron in hydrochloric acid.[1]

-

Filter off the catalyst (if using catalytic hydrogenation) and remove the solvent to yield the crude 5-methoxy-2,3-dimethylaniline.

-

The final product can be purified by distillation under reduced pressure or by column chromatography.

Predicted Reactivity and Potential Applications

The chemical behavior of 5-methoxy-2,3-dimethylaniline is dictated by its three functional components: the aromatic ring, the amino group, and the methoxy group.

-

Amino Group: The primary amine is nucleophilic and can undergo reactions such as diazotization, acylation, and alkylation. This functionality is key for incorporating the molecule into larger structures.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating amino and methoxy groups. The positions ortho and para to these groups are the most reactive.

-

Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions.

These reactive sites make 5-methoxy-2,3-dimethylaniline a promising candidate for various applications.

Caption: Potential applications of 5-methoxy-2,3-dimethylaniline.

Predicted Spectroscopic Data

The following are predicted spectroscopic features for 5-methoxy-2,3-dimethylaniline, which would be crucial for its characterization upon synthesis.

-

¹H NMR:

-

Two singlets for the two non-equivalent methyl groups on the aromatic ring (~2.1-2.3 ppm).

-

A singlet for the methoxy group protons (~3.8 ppm).

-

A broad singlet for the amine protons (-NH₂) which may vary in chemical shift depending on the solvent and concentration.

-

Two singlets or an AX system for the two aromatic protons.

-

-

¹³C NMR:

-

Signals for the two aromatic methyl carbons (~15-20 ppm).

-

A signal for the methoxy carbon (~55 ppm).

-

Signals for the aromatic carbons, with those attached to the amino and methoxy groups being the most deshielded.

-

-

IR Spectroscopy:

-

N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine).

-

C-H stretching vibrations for the aromatic and methyl groups (~2850-3100 cm⁻¹).

-

C=C stretching vibrations of the aromatic ring (~1500-1600 cm⁻¹).

-

C-N and C-O stretching vibrations.

-

-

Mass Spectrometry:

-

A molecular ion peak (M⁺) at m/z = 151.

-

Inferred Safety and Handling

Based on the GHS hazard statements for the closely related isomer, 5-methoxy-2,4-dimethylaniline, the following hazards should be assumed for 5-methoxy-2,3-dimethylaniline until experimental data is available[2]:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

While 3-AMINO-5-METHOXY-1,2-XYLENE (5-methoxy-2,3-dimethylaniline) is not a well-documented compound, a thorough analysis of its structure and the chemistry of its analogs allows for a strong predictive framework for its synthesis, properties, and potential applications. The proposed synthetic route is based on well-established and reliable organic transformations. This guide provides a solid starting point for researchers to begin experimental work on this promising chemical intermediate. Further research is warranted to validate these predictions and fully explore the utility of this molecule in various fields of chemical science.

References

-

PubChem. 5-Methoxy-2,4-dimethylaniline. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to 5-Methoxy-2,3-dimethylaniline: A Core Component in Novel Compound Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern chemical synthesis and drug discovery, the strategic selection of foundational building blocks is paramount. Substituted anilines are a cornerstone of this process, offering a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth technical exploration of 5-Methoxy-2,3-dimethylaniline, a seemingly simple yet powerful precursor. We will dissect its strategic importance, moving beyond mere chemical properties to illuminate its role in the rational design of novel compounds. This document serves as a practical resource, grounded in established chemical principles and field-proven insights, to empower researchers in leveraging this key intermediate for the discovery of next-generation pharmaceuticals, agrochemicals, and materials.

The Strategic Value of the 5-Methoxy-2,3-dimethylaniline Scaffold

The utility of an aniline derivative in synthesis is dictated by the nature and position of its substituents. The 5-Methoxy-2,3-dimethylaniline scaffold is a confluence of strategically placed functional groups that offer a unique combination of electronic and steric properties, making it a highly valuable intermediate.

-

The Methoxy Group (-OCH₃): Positioned at C5, the methoxy group is a potent electron-donating group via resonance. In medicinal chemistry, this is a coveted feature. The methoxy group can significantly influence a molecule's physicochemical properties, improving metabolic stability, modulating lipophilicity, and forming critical hydrogen bond interactions with biological targets.[1][2] Its presence is prevalent in numerous approved drugs, attesting to its ability to enhance ligand-target binding and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[1]

-

The Amino Group (-NH₂): As the primary reactive center, the amino group is a versatile handle for a wide array of chemical transformations. It readily undergoes diazotization, acylation, alkylation, and condensation reactions, serving as the primary anchor point for building molecular complexity.[3]

-

The Vicinal Methyl Groups (-CH₃): The methyl groups at the C2 and C3 positions provide steric bulk that can direct the regioselectivity of subsequent reactions on the aromatic ring. Furthermore, this steric hindrance can lock the conformation of derivative molecules, a crucial factor in designing compounds with high specificity for a target protein's binding pocket.

This unique trifecta of functional groups makes 5-Methoxy-2,3-dimethylaniline an ideal starting point for creating diverse libraries of compounds with potential applications across multiple domains.[3][4]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is essential for its effective use in synthesis. Below is a summary of the properties for closely related aniline derivatives, providing a predictive baseline for 5-Methoxy-2,3-dimethylaniline.

| Property | Value (for related isomers) | Significance in Synthesis |

| Molecular Formula | C₉H₁₃NO | - |

| Molecular Weight | 151.21 g/mol | Essential for stoichiometric calculations. |

| Appearance | Clear to light yellow/brown liquid | Visual cue for purity; color change may indicate oxidation.[5] |

| Boiling Point | ~220-250 °C (estimated) | Dictates purification methods (e.g., distillation) and reaction temperature limits.[5] |

| Solubility | Slightly soluble in water; soluble in organic solvents (ether, ethanol).[5] | Informs choice of reaction and extraction solvents. |

| pKa (conjugate acid) | ~4.7-5.0 | Indicates the basicity of the amino group, affecting its nucleophilicity and salt formation.[6] |

Note: Data is aggregated from related dimethylaniline and methoxyaniline isomers.[5][6]

Core Synthetic Transformations & Mechanistic Insights

5-Methoxy-2,3-dimethylaniline's reactivity is primarily governed by its nucleophilic amino group and the activated aromatic ring. Understanding these reaction pathways is key to unlocking its synthetic potential.

Workflow for Utilizing Anilines in Synthesis

The following diagram illustrates a generalized workflow for employing an aniline building block in a discovery campaign.

Caption: Logical design of a kinase inhibitor based on an aniline core.

Case Study 2: CNS-Active Agents & Tryptamine Analogs

Substituted tryptamines are a well-known class of psychoactive compounds and probes for the central nervous system (CNS). The synthesis of 5-methoxy-2-methyl-N,N-dialkyltryptamines demonstrates a clear synthetic pathway where a methoxy-aniline derivative is a key precursor. [7] Strategic Logic:

-

The methoxy group on the indole ring is a common feature in many serotonergic ligands (e.g., 5-MeO-DMT).

-

The aniline nitrogen is ultimately incorporated into the indole ring system via Fischer indole synthesis or related methods.

-

The methyl groups can provide steric shielding, potentially altering the metabolic profile and receptor subtype selectivity.

Case Study 3: Advanced Materials & Dyes

Dimethylaniline derivatives are precursors to commercially important dyes and are used to synthesize conductive polymers like polyaniline. [8][9]The methyl groups enhance the solubility and processability of these polymers, while the methoxy group can fine-tune their electronic and optical properties. [4]This makes 5-Methoxy-2,3-dimethylaniline a candidate for developing novel organic electronic materials, such as those used in OLEDs or as anti-corrosive coatings. [4][9]

Self-Validating Experimental Protocols

The following protocols are detailed to be self-validating, meaning they include in-process checks and characterization steps to ensure the integrity of the synthesis.

Protocol 1: Synthesis of 5-Methoxy-2,3-dimethylaniline via Nitro-Group Reduction

This protocol details the foundational synthesis of the title compound from its corresponding nitroaromatic precursor.

Materials:

-

4-Methoxy-2,3-dimethylnitrobenzene (1.0 eq)

-

10% Palladium on carbon (Pd/C), 50% wet (5 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

-

Celite or filter paper

-

Rotary evaporator

Procedure:

-

Dissolution: In a high-pressure reaction vessel or a round-bottom flask, dissolve 4-Methoxy-2,3-dimethylnitrobenzene in MeOH (approx. 10-15 mL per gram of starting material).

-

Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the 10% Pd/C catalyst. Causality: Pd/C is a highly efficient catalyst for hydrogenation; adding it under inert gas prevents premature reaction with atmospheric oxygen and is a key safety measure.

-

Hydrogenation: Securely attach the H₂ balloon to the flask or place the vessel in the Parr apparatus. Purge the vessel with H₂ gas three times. Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot (nitro compound) and the appearance of a new, lower Rf spot (aniline) indicates reaction completion. This typically takes 4-12 hours.

-

Work-up: Once complete, carefully purge the reaction vessel with an inert gas to remove all H₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: The Pd/C filter cake should not be allowed to dry as it can be pyrophoric. Quench it immediately with water.

-

Isolation: Wash the filter cake with additional MeOH. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-Methoxy-2,3-dimethylaniline.

-

Purification & Characterization: The crude product can be purified by column chromatography on silica gel or by vacuum distillation if necessary. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of N-(5-Methoxy-2,3-dimethylphenyl)acetamide (Acylation)

This protocol demonstrates a simple derivatization to confirm the reactivity of the amine and produce a stable, crystalline solid.

Materials:

-

5-Methoxy-2,3-dimethylaniline (1.0 eq)

-

Acetyl chloride or Acetic Anhydride (1.1 eq)

-

A suitable base (e.g., Pyridine or Triethylamine, 1.2 eq)

-

Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve 5-Methoxy-2,3-dimethylaniline in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath. Add the base (e.g., pyridine).

-

Acylation: Add acetyl chloride dropwise to the stirred solution. Causality: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and prevents side product formation. The base neutralizes the HCl byproduct, driving the reaction to completion.

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor progress by TLC until the starting aniline is consumed.

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, saturated aq. NaHCO₃ (to remove excess acid), and finally with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purification & Characterization: The product, N-(5-Methoxy-2,3-dimethylphenyl)acetamide, can be purified by recrystallization (e.g., from ethanol/water). Purity and identity are confirmed by melting point analysis, NMR, and MS.

Conclusion

5-Methoxy-2,3-dimethylaniline is more than just another chemical intermediate; it is a strategically designed building block that offers a compelling combination of reactivity, steric influence, and electronically favorable properties. Its potential applications span from the highly regulated world of pharmaceutical drug discovery, particularly in kinase inhibitors and CNS agents, to the innovative field of materials science. By understanding the causality behind its synthesis and reactivity, researchers can effectively integrate this versatile molecule into their discovery workflows, accelerating the development of novel compounds that address critical challenges in medicine and technology.

References

-

Dimethylaniline - Wikipedia . Wikipedia. [Link]

-

NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids . BYJU'S. [Link]

-

N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol . Semantic Scholar. [https://www.semanticscholar.org/paper/N%2CN-dimethylaniline-and-2-Methoxy-5-((phenylamino)m-Andrew-Fapohunda/5a918a5e8e818818227b47e53f15c7178a949646]([Link]

-

3,5-Dimethylaniline | C8H11N | CID 7949 . PubChem. [Link]

-

Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks . Periodica Polytechnica Chemical Engineering. [Link]

- Chemical process for forming 2,6-dimethylaniline.

-

The role of the methoxy group in approved drugs . PubMed. [Link]

-

Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines . Wiley Online Library. [Link]

-

Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors . Beilstein Journal of Organic Chemistry via PMC. [Link]

-

Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo . ResearchGate. [Link]

-

Synthesis method of 5-methoxy-2-tetralone . Patsnap. [Link]

-

The role of the methoxy group in approved drugs | Request PDF . ResearchGate. [Link]

-

(PDF) Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives . ResearchGate. [Link]

-

(PDF) The Synthesis of a Novel Anticancer Compound, N-(3,5 Dimethoxyphenyl) Acridin-9-Amine and Evaluation of Its Toxicity . ResearchGate. [Link]

- High-purity quinoline derivative and method for manufacturing same.

-

Design, synthesis and in vitro assessment of di-/tri-methoxy-aryl-substituted mono-spiro-1,2,4,5-tetraoxanes for antiplasmodial and anticancer use . PubMed. [Link]

-

4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Medicinal chemistry for 2020 . PMC - PubMed Central. [Link]

-

Chemists employ new strategy to synthesize complex natural products . News-Medical.Net. [Link]

-

3,5-DIMETHYLANILINE(3,5-XYLIDINE) - Chemical Properties . ChemBK. [Link]

-

Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity . PubMed Central. [Link]

-

2,3-Dimethylaniline | C8H11N | CID 6893 . PubChem. [Link]

-

1H NMR Chemical Profile and Antioxidant Activity of Eugenia punicifolia . SciELO. [Link]

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 3,5-Dimethylaniline | C8H11N | CID 7949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

Exploring the chemical reactivity of 5-Methoxy-2,3-dimethylaniline

An In-depth Technical Guide to the Chemical Reactivity of 5-Methoxy-2,3-dimethylaniline

Abstract

5-Methoxy-2,3-dimethylaniline is a polysubstituted aromatic amine possessing a unique combination of electron-donating groups that impart a high degree of reactivity and specific regioselectivity. This guide provides a comprehensive exploration of its chemical behavior, grounded in the fundamental principles of organic chemistry. We will dissect the influence of its molecular architecture—the potent activating effects of the amino and methoxy groups, and the steric and electronic contributions of the methyl substituents—on its reactivity profile. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, key transformations such as electrophilic aromatic substitution and diazotization, and potential applications as a versatile building block in medicinal chemistry and material science.

Molecular Structure and Physicochemical Properties

5-Methoxy-2,3-dimethylaniline, a derivative of aniline, features a benzene ring substituted with an amino (-NH₂), a methoxy (-OCH₃), and two methyl (-CH₃) groups. The strategic placement of these functional groups dictates its electronic and steric landscape, which is fundamental to understanding its chemical reactivity.

-

Amino Group (-NH₂): A powerful activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance.

-

Methoxy Group (-OCH₃): Also a strong activating, ortho-, para-directing group, contributing electron density to the ring via resonance.

-

Methyl Groups (-CH₃): Weakly activating, ortho-, para-directing groups that donate electron density through induction.

The cumulative effect of these electron-donating groups makes the aromatic ring exceptionally electron-rich and highly susceptible to electrophilic attack.

Table 1: Physicochemical Properties of 5-Methoxy-2,3-dimethylaniline and Related Compounds

| Property | 5-Methoxy-2,3-dimethylaniline (Predicted) | 2,3-Dimethylaniline[1][2] | 5-Methoxy-2,4-dimethylaniline[3] |

| Molecular Formula | C₉H₁₃NO | C₈H₁₁N | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol | 121.18 g/mol | 151.21 g/mol |

| Appearance | Colorless to light yellow liquid/solid | Colorless to red/green liquid[2] | Not specified |

| Boiling Point | Not specified | 218 °C[1] | Not specified |

| Melting Point | Not specified | 3 °C[2] | Not specified |

| Solubility | Predicted to be soluble in common organic solvents like alcohol and ether. | Soluble in alcohol, ether.[2] | Not specified |

Synthesis Pathway

A robust synthesis of 5-Methoxy-2,3-dimethylaniline can be envisioned through a multi-step process starting from 2,3-dimethylphenol. This pathway leverages standard, high-yielding organic transformations. The rationale is to first establish the methoxy and nitro groups on the ring before the final reduction to the target aniline, which is a common strategy for preparing highly activated anilines.

Caption: Regioselectivity in electrophilic aromatic substitution reactions.

Causality in Nitration: The Protonation Problem Direct nitration with a mixture of nitric acid and sulfuric acid is problematic for anilines. [4]The strongly acidic conditions lead to the protonation of the highly basic amino group, forming the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which would drastically alter the reaction's outcome and reduce the reaction rate.

The Acetyl Protection Strategy To ensure predictable ortho/para substitution, the amino group's reactivity must be moderated. This is achieved by protecting it as an acetamide. The acetyl group reduces the activating nature of the nitrogen and prevents protonation under acidic conditions. The protecting group can be easily removed by hydrolysis after the substitution reaction.

Caption: Workflow for controlled electrophilic aromatic substitution.

Reactions of the Amino Group: Diazotization

As a primary aromatic amine, 5-Methoxy-2,3-dimethylaniline readily undergoes diazotization. This reaction involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. [5][6] Experimental Rationale:

-

Low Temperature: Arenediazonium salts are unstable and can decompose violently at higher temperatures. Maintaining a temperature of 0–5 °C is critical for safety and to ensure the salt's integrity for subsequent reactions. [5]* Strong Acid: The acid (e.g., H₂SO₄ or HCl) serves two purposes: it reacts with sodium nitrite to generate the reactive electrophile, nitrosylsulfuric acid or the nitrosonium ion, and it dissolves the aniline starting material. [5][7] The resulting diazonium salt is a valuable synthetic intermediate, as the diazonio group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles in Sandmeyer and related reactions.

Caption: Diazotization of the aniline and subsequent Sandmeyer reactions.

Oxidation Reactions

The electron-rich nature of 5-Methoxy-2,3-dimethylaniline makes it highly susceptible to oxidation. Exposure to air, light, or chemical oxidants can lead to the formation of highly colored polymeric impurities or quinone-like compounds. [8][9]This is a critical consideration for both storage and reaction design. For instance, the oxidation of the related 2,6-dimethylaniline with Fenton's reagent yields intermediates such as 2,6-dimethylbenzoquinone. [10] Trustworthiness of Protocols: To prevent unwanted oxidation during other reactions, it is often necessary to work under an inert atmosphere (e.g., nitrogen or argon), especially in reactions sensitive to oxidation like metal-catalyzed couplings. [8]

Applications in Drug Development and Research

Substituted anilines are cornerstone intermediates in the pharmaceutical industry. The structural motifs present in 5-Methoxy-2,3-dimethylaniline are of significant interest:

-

2,3-Dimethylaniline Core: This substructure is a key precursor in the synthesis of Mefenamic Acid, a widely used non-steroidal anti-inflammatory drug (NSAID). [11]* Methoxy Group: The methoxy group is a prevalent feature in many approved drugs, where it can enhance binding to biological targets, improve metabolic stability, and modulate physicochemical properties like solubility and lipophilicity. [12]* Dimethylamine Moiety: While this specific molecule is a primary amine, its derivatives containing dimethylamine groups are common pharmacophores in FDA-approved drugs, contributing to a wide range of pharmacological activities. [13][14] The combination of these features makes 5-Methoxy-2,3-dimethylaniline a promising starting material for generating libraries of novel compounds in drug discovery campaigns.

Experimental Protocols

The following protocols are illustrative and should be performed with appropriate safety precautions by trained personnel.

Protocol 1: Electrophilic Bromination (via Acetyl Protection)

Objective: To synthesize 4-Bromo-5-methoxy-2,3-dimethylaniline.

Step 1: Protection of the Amino Group

-

In a 250 mL round-bottom flask, dissolve 5-Methoxy-2,3-dimethylaniline (10.0 g, 0.066 mol) in 50 mL of dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (7.5 mL, 0.079 mol) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Self-Validation: Monitor reaction completion by TLC, observing the disappearance of the starting aniline spot.

-

Quench the reaction by slowly adding 50 mL of water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(5-methoxy-2,3-dimethylphenyl)acetamide.

Step 2: Bromination

-

Dissolve the crude acetamide from Step 1 in 100 mL of glacial acetic acid.

-

Slowly add a solution of bromine (3.4 mL, 0.066 mol) in 20 mL of acetic acid dropwise at room temperature.

-

Stir for 2-3 hours until the red-brown color of bromine disappears.

-

Pour the reaction mixture into 500 mL of ice-cold water. The brominated acetamide will precipitate.

-

Filter the solid, wash thoroughly with water, and dry.

Step 3: Deprotection (Hydrolysis)

-

Suspend the crude brominated acetamide in a mixture of 70 mL ethanol and 30 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Self-Validation: Monitor the hydrolysis by TLC until the acetamide is consumed.

-

Cool the solution and neutralize carefully with a concentrated NaOH solution until basic (pH > 10).

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 4-Bromo-5-methoxy-2,3-dimethylaniline.

Protocol 2: Diazotization and Conversion to a Phenol

Objective: To synthesize 5-Methoxy-2,3-dimethylphenol.

-

In a 500 mL beaker, add 5-Methoxy-2,3-dimethylaniline (15.1 g, 0.1 mol) to a solution of concentrated sulfuric acid (15 mL) in 100 mL of water. Stir until dissolved.

-

Cool the solution to 0–5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (7.0 g, 0.101 mol) in 30 mL of water.

-

Causality: Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature strictly below 5 °C. A rapid addition can cause a dangerous temperature spike and decomposition of the diazonium salt.

-

Stir the mixture for an additional 30 minutes at 0–5 °C after the addition is complete.

-

Self-Validation: Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). Destroy any excess by adding a small amount of urea until the test is negative.

-

To the cold diazonium salt solution, add it portion-wise to 150 mL of boiling water containing a small amount of sulfuric acid. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, continue boiling for 15 minutes to ensure complete hydrolysis.

-

Cool the reaction mixture and extract the resulting phenol with diethyl ether (3 x 100 mL).

-

Combine the ether extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 5-Methoxy-2,3-dimethylphenol, which can be purified by distillation or chromatography.

Safety and Handling

While specific toxicity data for 5-Methoxy-2,3-dimethylaniline is not widely available, it should be handled with care, assuming a hazard profile similar to related anilines.

-

Toxicity: Anilines are generally toxic and can be absorbed through the skin. [15]The related 5-Methoxy-2,4-dimethylaniline is classified as harmful if swallowed, inhaled, or in contact with skin. [3]* Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. [16]* Storage: Store in a cool, dark, and dry place under an inert atmosphere to prevent degradation and oxidation.

References

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Stoltz, B. M., & Virgil, S. C. (n.d.). Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. Caltech. Retrieved from [Link]

-

Wikipedia. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,5-Xylidine. Retrieved from [Link]

-

Chapman, J., & Saunders, B. C. (1941). Studies in peroxidase action. 4. The oxidation of 4-methoxy-2:6-dimethylaniline. Suggestions for a mechanism. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

Quora. (n.d.). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? Retrieved from [Link]

-

Jackson, A. H., & Lynch, P. P. (1987). Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

mzCloud. (2018). 2 Methoxy 5 methylaniline. Retrieved from [Link]

- Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.

-

PubChem. (n.d.). 5-Methoxy-2,4-dimethylaniline. Retrieved from [Link]

- Google Patents. (n.d.). US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines.

-

ChemRxiv. (2025). A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. Retrieved from [Link]

-

Khan Academy. (2025). EAS reactions of aniline. Retrieved from [Link]

-

RSC Publishing. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 10.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5, 1-8. Retrieved from [Link]

-

PubMed Central. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

-

Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

-

Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

-

Jasperse, C. (n.d.). Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Masomboon, N., Ratanatamskul, C., & Lu, M. C. (2009). Chemical oxidation of 2,6-dimethylaniline in the fenton process. Environmental Science & Technology, 43(22), 8629-34. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). Broadening the Toolbox in Drug Development and Analysis. Retrieved from [Link]

-

NJ.gov. (n.d.). Hazardous Substance Fact Sheet: Dimethylaniline. Retrieved from [Link]

-

ResearchGate. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure-reactivity relationships. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline. Retrieved from [Link]

Sources

- 1. 3,5-Xylidine - Wikipedia [en.wikipedia.org]

- 2. 2,3-Dimethylaniline | 87-59-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 5-Methoxy-2,4-dimethylaniline | C9H13NO | CID 10888088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scialert.net [scialert.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scispace.com [scispace.com]

- 10. Chemical oxidation of 2,6-dimethylaniline in the fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 15. carlroth.com [carlroth.com]

- 16. nj.gov [nj.gov]

A Comprehensive Technical Guide to the Synthesis of Substituted Dimethylanilines

Introduction: The Enduring Importance of Substituted Dimethylanilines